![molecular formula C17H16N4O2S B2397545 Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396864-86-0](/img/structure/B2397545.png)

Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

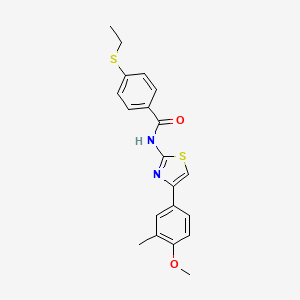

“Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .

Synthesis Analysis

The synthesis of such compounds often involves a series of reactions. For instance, in the synthesis of related compounds, an initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ . In another example, intermediates were produced through a Suzuki coupling reaction, which were then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates .

Chemical Reactions Analysis

The chemical reactions involving “Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone” would depend on its functional groups and the conditions under which the reactions are carried out. As mentioned earlier, the synthesis of related compounds involves reactions such as the aza-Michael type addition–elimination mechanism and Suzuki-Miyaura coupling .

Scientific Research Applications

- A specific compound (h2) containing this scaffold exhibited anticancer activity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116, with IC50 values ranging from 7.05 to 15.45 μM .

- The pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone scaffold has shown promise in this context .

- These PPs offer simpler and greener synthetic methodologies compared to other fluorophores, making them attractive for various optical studies .

- These include anti-bacterial, antifungal, antituberculosis, anti-hepatitis B viral, anti-inflammatory, analgesic, CNS depressant, antioxidant, antidiabetic, and anticonvulsant effects .

Antitumor Activity

Biological Evaluation

Fluorophores for Optical Applications

Diverse Biological Activities

Tautomeric Forms and Synthesis

Substitution Patterns

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2 . This inhibition likely occurs through the compound’s interaction with the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream targets and thus halting cell cycle progression .

Biochemical Pathways

This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . As potential CDK2 inhibitors, these compounds could induce cell cycle arrest and apoptosis, particularly in cancer cells .

Safety and Hazards

Future Directions

The future directions for research on “Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone” could include further exploration of its potential uses in medicinal chemistry and material science, as well as detailed studies of its synthesis, properties, and mechanism of action .

properties

IUPAC Name |

[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-16(13-4-10-24-12-13)19-6-8-20(9-7-19)17(23)14-11-18-21-5-2-1-3-15(14)21/h1-5,10-12H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMMBWBQFRVDQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CSC=C2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)

![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)

![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2397467.png)

![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)

![N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2397469.png)

![3,4-dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2397477.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2397479.png)

![ethyl 4-[(2-methoxyethyl)amino]-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2397482.png)